molecular formula C8H7NO2S4 B1333651 5-(2-Thienylthio)thiophene-2-sulfonamide CAS No. 63033-64-7

5-(2-Thienylthio)thiophene-2-sulfonamide

Cat. No. B1333651
CAS RN: 63033-64-7
M. Wt: 277.4 g/mol
InChI Key: XUARFWFATPFBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-Thienylthio)thiophene-2-sulfonamide is a thiophene sulfonamide derivative, which is a class of compounds known for their diverse biological activities. These compounds have been studied for their potential as ocular hypotensive agents, urease inhibitors, antibacterial agents, and in the context of carbonic anhydrase inhibition . The thiophene moiety is a common structural feature in various pharmacologically active compounds, and the introduction of a sulfonamide group can significantly alter the chemical and biological properties of these molecules.

Synthesis Analysis

The synthesis

Scientific Research Applications

Synthesis and Biological Activity

  • 5-(2-Thienylthio)thiophene-2-sulfonamide derivatives have been synthesized using various methods, including Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These compounds demonstrate potent urease inhibition activity and have been evaluated for hemolytic and antibacterial activities. For instance, 5-Phenylthiophene-2-sulfonamide showed significant urease inhibition, outperforming standard compounds like thiourea (Noreen et al., 2017).

Interaction with Surfactants

  • The solubilization and interaction of thiophene derivatives like 5-(2-(benzyloxy) phenyl) thiophene-2-sulfonamide (BPTS) and 5-bromothiophene-2-sulfonamide (BTS) with micellar solutions of surfactants have been studied extensively. These interactions, investigated using electrical conductivity and UV–vis spectroscopy, provide insights into the thermodynamics and solubilization behaviors of these compounds in different media (Saeed et al., 2017).

Antitumor and Antibacterial Agents

  • Compounds derived from thiophene sulfonamides have been synthesized and evaluated for their antitumor and antibacterial properties. For example, carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and other derivatives showed significant activity against various cancer cell lines and exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Cytotoxicity Studies

  • The cytotoxicity of thiophene sulfonamide derivatives has been studied against various cell lines, including human fibrosarcoma, mouse hepatoma, and human breast adenocarcinoma. These studies help in understanding the potential of these compounds in cancer therapy (Arsenyan et al., 2016).

Carbonic Anhydrase Inhibition

  • Thiophene-based sulfonamides, including derivatives of 5-(2-Thienylthio)thiophene-2-sulfonamide, have been investigated for their inhibitory effects on carbonic anhydrase I and II isoenzymes. These studies are crucial for the development of therapeutic agents targeting these enzymes, which play vital roles in physiological processes (Alım et al., 2020).

Inhibition of Lactoperoxidase

  • Some derivatives of thiophene-2-sulfonamide, including 5-(2-thienylthio) thiophene-2-sulfonamide, have been evaluated for their effects on the enzymatic activity of lactoperoxidase. This research provides insights into the potential therapeutic applications of these compounds in modulating immune system enzymes (Köksal, 2019).

Molecular and Optical Properties

  • Studies on thiophene sulfonamide derivatives have included computational analysis of their structural and molecular orbitals, as well as their optical and thermodynamic parameters. This research aids in understanding the chemical properties and potential applications of these compounds in various scientific domains (Mubarik et al., 2021).

properties

IUPAC Name

5-thiophen-2-ylsulfanylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S4/c9-15(10,11)8-4-3-7(14-8)13-6-2-1-5-12-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUARFWFATPFBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC=C(S2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381233
Record name 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Thienylthio)thiophene-2-sulfonamide

CAS RN

63033-64-7
Record name 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Thienylthio)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-(2-Thienylthio)thiophene-2-sulfonamide
Reactant of Route 3
5-(2-Thienylthio)thiophene-2-sulfonamide
Reactant of Route 4
5-(2-Thienylthio)thiophene-2-sulfonamide
Reactant of Route 5
5-(2-Thienylthio)thiophene-2-sulfonamide
Reactant of Route 6
5-(2-Thienylthio)thiophene-2-sulfonamide

Citations

For This Compound
2
Citations
Z Köksal - Drug and Chemical Toxicology, 2021 - Taylor & Francis
Lactoperoxidase (LPO, EC1.11.1.7) is a natural antibacterial agent which is secreted from salivary, mammary, and other mucosal glands. It is one of the crucial enzymes in biological …
Number of citations: 4 www.tandfonline.com
Z Alım, Z Köksal, M Karaman - Pharmacological Reports, 2020 - Springer
Background Thiophene(s) are an important group in therapeutic applications, and sulfonamides are the most important class of carbonic anhydrase (CA) inhibitors. In this study, …
Number of citations: 15 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.